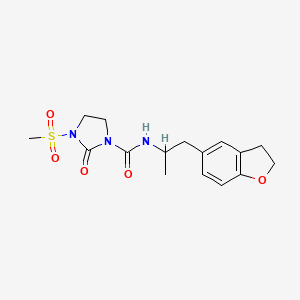

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide (CAS: 2034598-81-5) is a synthetic organic compound with the molecular formula C₁₆H₂₁N₃O₅S and a molecular weight of 367.4 g/mol . Its structure features:

- A 2,3-dihydrobenzofuran moiety, which contributes aromatic and electron-rich properties.

- A propan-2-yl amine linker, providing steric flexibility.

The compound’s SMILES notation (CC(Cc1ccc2c(c1)CCO2)NC(=O)N1CCN(S(C)(=O)=O)C1=O) highlights its complex heterocyclic architecture.

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5S/c1-11(9-12-3-4-14-13(10-12)5-8-24-14)17-15(20)18-6-7-19(16(18)21)25(2,22)23/h3-4,10-11H,5-9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUWSPOHLCXHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)N3CCN(C3=O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:

Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Propan-2-yl Group: This step often involves alkylation reactions using suitable alkyl halides and bases.

Introduction of the Methylsulfonyl Group: This is commonly done through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Construction of the Oxoimidazolidine Carboxamide Framework: This involves the cyclization of urea derivatives with appropriate carbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the oxoimidazolidine ring, potentially using reagents like lithium aluminum hydride.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

Oxidation Products: Hydroxylated derivatives of the dihydrobenzofuran moiety.

Reduction Products: Reduced forms of the oxoimidazolidine ring.

Substitution Products: Compounds with different functional groups replacing the methylsulfonyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Medicine

In medicine, the compound could be studied for its potential as a drug candidate. Its ability to interact with specific biological targets could make it useful in the development of new treatments for various diseases.

Industry

Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide would depend on its specific biological targets. Generally, it could interact with enzymes or receptors, modulating their activity. The dihydrobenzofuran moiety might facilitate binding to hydrophobic pockets, while the oxoimidazolidine ring could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between the target compound and analogous molecules:

Key Observations:

Aromatic Core Variations: The target compound’s 2,3-dihydrobenzofuran core is distinct from the dihydroisobenzofuran in ’s fluorophenyl analog, which may alter π-π stacking interactions in biological targets . The fluorophenyl group in ’s compound enhances lipophilicity and metabolic stability compared to the non-fluorinated dihydrobenzofuran in the target .

The 2-oxoimidazolidine ring introduces conformational rigidity and additional hydrogen-bonding sites, absent in simpler carboxamides like those in and .

Hypothesized Pharmacological and Chemical Properties

- Solubility: The methylsulfonyl group likely improves aqueous solubility compared to non-polar analogs like the tetramethylcyclopropane derivative in .

- Metabolic Stability : Fluorinated compounds () typically exhibit longer half-lives, but the target’s methylsulfonyl group may resist oxidative metabolism, offering a balance .

- Target Selectivity : The N,O-bidentate directing group in ’s compound facilitates metal-catalyzed reactions, whereas the target’s imidazolidine-carboxamide structure may favor enzyme inhibition (e.g., proteases or kinases) .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a dihydrobenzofuran moiety with an imidazolidine core, which is essential for its biological activity. The presence of a methylsulfonyl group enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O4S |

| Molecular Weight | 317.38 g/mol |

| CAS Number | 2034483-27-5 |

The biological activity of this compound is thought to involve multiple pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness varies depending on the concentration and specific bacterial species tested.

Anti-inflammatory Effects

Research has shown that this compound can significantly reduce inflammation markers in vitro. For instance:

- Cytokine Production : The compound decreased levels of TNF-alpha and IL-6 in cultured macrophages.

Anticancer Activity

In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation. Notably, it has shown promise in reducing the viability of various cancer cell lines, including breast and lung cancer cells.

Case Studies and Research Findings

- Study on Inflammation : A recent study evaluated the anti-inflammatory effects of the compound using a murine model. The results indicated a significant reduction in paw edema when treated with the compound compared to control groups.

- Anticancer Efficacy : In another study involving xenograft models, the compound was administered alongside standard chemotherapy agents. The combination therapy resulted in enhanced tumor suppression compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.